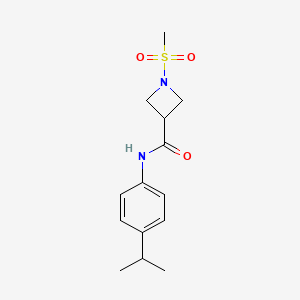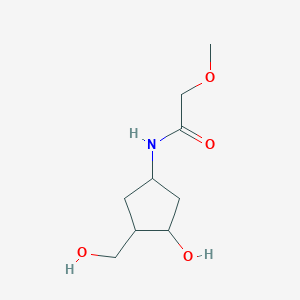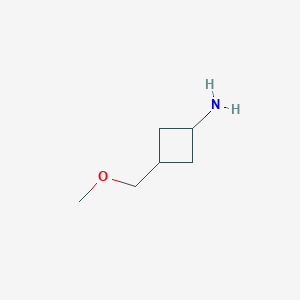![molecular formula C20H18N6OS B2641373 N-(m-tolyl)-2-((3-(p-tolyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)acetamide CAS No. 863459-17-0](/img/structure/B2641373.png)
N-(m-tolyl)-2-((3-(p-tolyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“N-(m-tolyl)-2-((3-(p-tolyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)acetamide” is a complex organic compound. It contains several functional groups, including a triazole ring, a pyrimidine ring, and an acetamide group . The compound also contains tolyl groups, which are aryl groups related to toluene . These groups are considered nonpolar and hydrophobic .
Synthesis Analysis
The synthesis of similar compounds has been described in the literature. For example, 1-(5-Methyl-1-(p-tolyl)-1H-1,2,3-triazol-4-yl)ethan-1-one was reacted with Thiosemicarbazide, alkyl carbodithioate, and benzaldehyde to give thiosemicarbazone, alkylidenehydrazinecarbodithioate, and 3-phenylprop-2-en-1-one-1,2,3-triazole derivatives . The 1,3,4-thiadiazole derivatives containing the 1,2,3-triazole moiety were obtained via reaction of alkylidenecarbodithioate with hydrazonoyl halides .Molecular Structure Analysis
The molecular structure of this compound is likely to be complex due to the presence of multiple rings and functional groups. The tolyl groups are aryl groups related to toluene and are considered nonpolar and hydrophobic . The triazole and pyrimidine rings are heterocyclic structures that contain nitrogen atoms .Chemical Reactions Analysis
The compound can undergo various chemical reactions due to the presence of multiple reactive groups. For instance, alkylidenecarbodithioate can react with hydrazonoyl halides to form 1,3,4-thiadiazole derivatives . Additionally, hydrazonoyl halides can react with thiosemicarbazone and pyrazolylthioamide to give 1,3-thiazoles derivatives .Applications De Recherche Scientifique
Anticancer Activity
Research has explored the synthesis of heteroarylindoles and their derivatives, including compounds structurally related to N-(m-tolyl)-2-((3-(p-tolyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)acetamide, to evaluate their potential as anticancer agents. Some compounds showed moderate to high anticancer activity, suggesting the potential of these structures in cancer treatment research (Abdelhamid, Gomha, Abdelriheem, & Kandeel, 2016).
Insecticidal Properties
Studies have also synthesized and assessed innovative heterocycles incorporating a thiadiazole moiety, structurally similar to this compound, as insecticidal agents. The compounds exhibited significant insecticidal activities, providing a basis for developing new pest control agents (Fadda, Salam, Tawfik, Anwar, & Etman, 2017).
Antimicrobial and Antifungal Properties
The antimicrobial and antifungal properties of compounds structurally related to this compound have been studied. These properties are significant for the development of new drugs and treatments for bacterial and fungal infections (Gomha et al., 2018).
Amplification of Phleomycin
Certain derivatives structurally akin to this compound have been researched for their role as amplifiers of phleomycin, a chemotherapeutic agent. This highlights the potential of these compounds in enhancing the efficacy of existing cancer treatments (Brown, Dunlap, Grigg, Danckwerts, & Nagamatsu, 1978).
Orientations Futures
The compound and its derivatives could be further studied for their potential biological activities. For instance, similar compounds have been found to have cytotoxic activity against human cancer cell lines . Therefore, this compound could potentially be explored for its anticancer properties. Additionally, the compound could be modified to improve its properties or to create new compounds with different activities.
Propriétés
IUPAC Name |
N-(3-methylphenyl)-2-[3-(4-methylphenyl)triazolo[4,5-d]pyrimidin-7-yl]sulfanylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18N6OS/c1-13-6-8-16(9-7-13)26-19-18(24-25-26)20(22-12-21-19)28-11-17(27)23-15-5-3-4-14(2)10-15/h3-10,12H,11H2,1-2H3,(H,23,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KEFBFLCJRYNKMT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2C3=C(C(=NC=N3)SCC(=O)NC4=CC=CC(=C4)C)N=N2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18N6OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![methyl 4-oxo-4H-pyrimido[2,1-b][1,3]benzothiazole-2-carboxylate](/img/structure/B2641294.png)

![6-Chloro-2,2-dimethyl-3,4-dihydro-2H-benzo[b][1,4]oxazine](/img/structure/B2641296.png)
![N-[6-(dimethylsulfamoyl)-1,3-benzothiazol-2-yl]furan-2-carboxamide](/img/structure/B2641298.png)


![1-isopentyl-3,7,9-trimethyl-7,9-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(1H,4H)-dione](/img/structure/B2641301.png)

![Tert-butyl 3-[5-(bromomethyl)-1,2-oxazol-3-yl]azetidine-1-carboxylate](/img/structure/B2641305.png)
![[3,5-bis(2-methylpropyl)-1H-[1,3]oxazolo[3,4-c][1,3]oxazol-7a(7H)-yl]methanol](/img/structure/B2641306.png)



![1-[(4-Nitrophenyl)methoxy]-4,6-diphenylpyridin-2-one](/img/structure/B2641312.png)
